Spiro[2.3]hexane-5-carbaldehyde
Overview
Description
Spiro[23]hexane-5-carbaldehyde is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom
Biochemical Analysis
Cellular Effects
Spiro[2.3]hexane-5-carbaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit certain dehydrogenases, enzymes that are involved in the oxidation of substrates. This inhibition can result in the accumulation of specific metabolites and subsequent changes in cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. This conversion is an essential step in the compound’s catabolism and can influence the overall metabolic flux. Additionally, this compound may interact with cofactors such as NAD+ or NADH, which are involved in redox reactions and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[2.3]hexane-5-carbaldehyde can be synthesized through various methods. One notable approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions . Another method involves thermally-induced intramolecular [2 + 2] cycloaddition of acrylamide-tethered alkylidenecyclopropanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s aldehyde functional group is particularly reactive, making it a suitable candidate for nucleophilic addition reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in cycloaddition reactions under photochemical or thermal conditions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Spiro[2.3]hexane-5-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities . Additionally, the compound’s reactivity and stability make it useful in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexane-5-carbaldehyde involves its ability to undergo various chemical transformations due to the presence of the reactive aldehyde group. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Spiro[2.3]hexane-5-carbaldehyde include other spirocyclic aldehydes and ketones, such as Spiro[2.3]hexane-5-carboxaldehyde and Spiro[2.3]hexane-5-one .
Uniqueness: What sets this compound apart from similar compounds is its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it a valuable compound for various applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
spiro[2.3]hexane-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHIHYYNIOOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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